molecular formula C10H14N2 B1165115 3-Vinyl-2,5-diethylpyrazine

3-Vinyl-2,5-diethylpyrazine

Cat. No.: B1165115
M. Wt: 162.234
Attention: For research use only. Not for human or veterinary use.
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Description

3-Vinyl-2,5-diethylpyrazine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its structure includes a vinyl group (-CH=CH₂) at position 3 and ethyl groups (-CH₂CH₃) at positions 2 and 3. Pyrazines are renowned for their role in flavor and fragrance chemistry, contributing roasted, nutty, or caramel-like notes to foods and beverages .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.234

Synonyms

3-Vinyl-2,5-diethylpyrazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Pyrazines with differing substituents exhibit distinct physicochemical and organoleptic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Aroma Profile Occurrence/Applications References
3-Vinyl-2,5-diethylpyrazine 3-Vinyl, 2,5-diethyl C₁₀H₁₆N₂ 164.25* Hypothesized: Green, nutty Synthetic/Research contexts -
2-Methyl-3,5-diethylpyrazine 2-Methyl, 3,5-diethyl C₉H₁₆N₂ 152.24 Roasted, caramel DHP tea, Parmesan cheese
3-Ethyl-2,5-dimethylpyrazine 3-Ethyl, 2,5-dimethyl C₈H₁₂N₂ 136.20 Nutty, potato-like Baked potatoes, Baijiu
3-Isopentyl-2,5-dimethylpyrazine 3-Isopentyl, 2,5-dimethyl C₁₁H₁₈N₂ 178.28 Unspecified Synthetic intermediates
2-Vinylpyrazine 2-Vinyl C₆H₆N₂ 106.12 Nutty, roasted Allium plants, Maillard products

*Calculated based on analogous compounds.

Aroma Contributions and Thresholds

  • 2-Methyl-3,5-diethylpyrazine: Identified as a key odorant in roasted teas (e.g., DHP tea) and Parmesan cheese due to its low odor threshold (1040 µg/L) and intense roasted-caramel notes .
  • 3-Ethyl-2,5-dimethylpyrazine : Exhibits a potato-like aroma and a very low odor threshold (0.04 µg/L), making it potent even in trace amounts .
  • 2-Vinylpyrazine : Contributes a nutty aroma in fried Allium plants but has a higher threshold (700 µg/L), requiring higher concentrations for detection .
  • Hypothesized this compound : The vinyl group may enhance volatility and impart green or floral undertones, though experimental data are needed to confirm this.

Food and Beverage Industry

  • Teas : 2-Methyl-3,5-diethylpyrazine is critical for the roasted aroma of Wuyi rock teas .
  • Cheeses: 2-Methyl-3,5-diethylpyrazine and 3-ethyl-2,5-dimethylpyrazine contribute to the nutty profile of Parmesan and Grana Padano .
  • Baijiu : Pyrazines like 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are hallmarks of jiang-aroma Baijiu, with concentrations up to 63.6 mg/L in aged varieties .

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